molecular formula C20H15ClN2O4 B2563526 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899947-85-4

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2563526
CAS No.: 899947-85-4
M. Wt: 382.8
InChI Key: SDWLZQLAWYAKRS-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O4 and its molecular weight is 382.8. The purity is usually 95%.
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Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H18ClN3O3
  • Molecular Weight : 397.84 g/mol
  • CAS Number : Not explicitly mentioned in the sources but can be referenced for further studies.

The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing benzo[d][1,3]dioxole have demonstrated significant cytotoxic effects against various cancer cell lines:

  • HepG2 (Liver Cancer) : IC50 = 2.38 µM
  • HCT116 (Colon Cancer) : IC50 = 1.54 µM
  • MCF7 (Breast Cancer) : IC50 = 4.52 µM

These values indicate a potent antiproliferative effect compared to standard chemotherapeutic agents like doxorubicin, which has IC50 values ranging from 4.56 to 8.29 µM in similar assays .

The mechanisms underlying the anticancer activity include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapies.
  • Apoptosis Induction : Studies involving annexin V-FITC apoptosis assessment reveal that these compounds can induce apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2 .

Antidiabetic Activity

In addition to anticancer properties, this compound has shown promise as an antidiabetic agent. Research indicates that derivatives exhibit significant inhibitory activity against α-amylase, an enzyme crucial for carbohydrate metabolism:

CompoundIC50 (µg/mL)
Compound A2.57
Compound B4.28

These findings suggest potential applications in managing diabetes and related metabolic disorders .

Antimicrobial Activity

Compounds derived from the benzo[d][1,3]dioxole framework have also been evaluated for their antimicrobial properties. In vitro tests have demonstrated efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Escherichia coli500 µg/mL
Candida albicans>1000 µg/mL

This broad-spectrum activity highlights the versatility of these compounds in addressing infectious diseases .

Case Studies

Several case studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A study published in PubMed assessed the effects of synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole on various cancer cell lines. The results indicated that these derivatives exhibited lower cytotoxicity in normal cells while maintaining efficacy against cancer cells .
  • Antidiabetic Potential : Research focused on benzodioxol carboxamide derivatives found that certain compounds significantly inhibited α-amylase activity, suggesting their potential role in diabetes management .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4/c21-14-5-3-13(4-6-14)11-23-9-1-2-16(20(23)25)19(24)22-15-7-8-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWLZQLAWYAKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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